molecular formula C46H90N18O9 B15159280 L-Prolyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine CAS No. 803745-21-3

L-Prolyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine

Cat. No.: B15159280
CAS No.: 803745-21-3
M. Wt: 1039.3 g/mol
InChI Key: QORRXWLEMQVGKM-VTGDPKQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Prolyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a synthetic oligopeptide characterized by a sequence of L-amino acids, including proline (Pro), valine (Val), lysine (Lys), and two modified ornithine residues. This compound’s structure suggests applications in targeted drug delivery or enzymatic inhibition, though its exact biological role remains under investigation.

Properties

CAS No.

803745-21-3

Molecular Formula

C46H90N18O9

Molecular Weight

1039.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C46H90N18O9/c1-28(2)36(64-37(65)29-18-11-25-55-29)43(71)62-32(16-5-9-23-49)40(68)58-30(14-3-7-21-47)38(66)60-33(19-12-26-56-45(51)52)41(69)59-31(15-4-8-22-48)39(67)61-34(20-13-27-57-46(53)54)42(70)63-35(44(72)73)17-6-10-24-50/h28-36,55H,3-27,47-50H2,1-2H3,(H,58,68)(H,59,69)(H,60,66)(H,61,67)(H,62,71)(H,63,70)(H,64,65)(H,72,73)(H4,51,52,56)(H4,53,54,57)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

QORRXWLEMQVGKM-VTGDPKQBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

Biological Activity

L-Prolyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a complex peptide with a significant molecular structure that suggests a range of potential biological activities. This compound, characterized by multiple amino acid residues and unique functional groups, has garnered attention for its implications in biochemical research and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C46H90N16O9C_{46}H_{90}N_{16}O_9 with a molecular weight of approximately 1011.3 g/mol. The presence of the diaminomethylidene group enhances its stability and potential biological interactions .

PropertyValue
Molecular FormulaC46H90N16O9
Molecular Weight1011.3 g/mol
CAS Number915402-50-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and immune responses .

Therapeutic Applications

Research indicates potential therapeutic applications in areas such as:

  • Cancer Treatment: The compound may exhibit anti-tumor properties by inhibiting specific pathways involved in cancer cell growth.
  • Infection Control: It could serve as a scaffold for developing antimicrobial peptides due to its structural characteristics.
  • Drug Delivery Systems: The peptide's stability and interaction capabilities make it a candidate for targeted drug delivery mechanisms .

Study 1: Antitumor Activity

A study explored the efficacy of similar peptides in inhibiting tumor growth in vitro. The results demonstrated that peptides with structural similarities to this compound significantly reduced cell viability in various cancer cell lines. This suggests that the compound may possess similar anti-cancer properties .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of peptides containing diaminomethylidene groups. The findings indicated enhanced membrane-disrupting abilities against Gram-positive bacteria, highlighting the potential of this compound as an antimicrobial agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other peptides:

Compound NameSimilaritiesDifferences
L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-orinthineContains similar amino acidsSubstitutes alanine for proline
L-Valylyl-serylyl-N~5~-(diaminomethylidene)-L-orinthineShares structural featuresDifferent amino acid composition

Comparison with Similar Compounds

Table 1: Key Molecular Properties

Compound Name Molecular Formula Molecular Weight Stereocenters D-Amino Acids Modified Residues
Target Compound (Inferred)* ~1,300† ≥9‡ None 2× N~5~-(diaminomethylidene)-L-ornithine
L-Methionyl-L-prolyl-D-phenylalanyl-...-D-tryptophyl-... () C₆₁H₈₇N₁₅O₉S 1,206.523 9 D-Phe, D-Trp 1× N~5~-(diaminomethylidene)-L-ornithine
L-Leucyl-L-seryl-L-leucyl-...-L-prolyl-... () C₃₇H₆₈N₁₀O₉S 829.062 7–9§ None 1× N~5~-(diaminomethylidene)-L-ornithine

*Inferred formula likely includes C₅₀H₉₀N₁₈O₁₂ based on sequence length.
†Estimated from residue counts (Pro: 115.13, Val: 117.15, Lys: 146.19 ×3, modified ornithine: ~170 ×2).
‡Assumed based on ’s stereocenter count for a similar-sized peptide.
§Exact stereocenters unspecified in but inferred from sequence.

Key Observations:

Chirality: Unlike the peptide, which incorporates D-phenylalanine and D-tryptophan for protease resistance, the target compound uses exclusively L-amino acids, suggesting shorter in vivo half-life but higher conformational specificity .

Functional and Stability Insights

  • Proteolytic Stability: The absence of D-amino acids in the target compound may render it more susceptible to enzymatic degradation than the peptide. However, the guanidino modifications could sterically hinder protease access .
  • Thermodynamic Stability: Cyclic ornithine modifications (N~5~-(diaminomethylidene)) are known to stabilize β-turn structures, a feature shared with ’s leucine-rich peptide .
  • Synthetic Feasibility : The target compound’s length (~9 residues) and multiple modifications likely necessitate solid-phase peptide synthesis (SPPS) with orthogonal protection strategies, similar to methods used for ’s complex peptide .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing multi-arginine/lysine-containing peptides like this compound?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection is optimal. For the diaminomethylene-ornithine residues, ensure selective deprotection of ε-amino groups using orthogonal protecting groups (e.g., Dde or ivDde). Coupling reagents like HBTU/HOBt with DIEA in DMF improve efficiency for sterically hindered residues. Post-synthesis, cleave the peptide from the resin with TFA containing scavengers to minimize side reactions .

Q. How can purity and structural integrity be confirmed during synthesis?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for purification. Confirm identity via ESI-MS for molecular weight verification. NMR (1H, 13C) resolves stereochemistry, particularly for proline and ornithine residues, while circular dichroism (CD) assesses secondary structure .

Q. What safety precautions are critical when handling this peptide?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy. Store lyophilized peptide at -20°C. For solutions, use sterile buffers (e.g., PBS) and minimize freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can solubility challenges arising from the compound’s high hydrophilicity be addressed?

  • Methodological Answer : Solubilize the peptide in acidic buffers (pH 3–4) or add ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) during HPLC. For cellular assays, use low-concentration DMSO (≤5%) or peptide conjugation to PEG moieties to enhance bioavailability .

Q. What experimental approaches resolve contradictions in NMR data suggesting multiple conformers?

  • Methodological Answer : Perform variable-temperature NMR to assess conformational flexibility. Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) model solution-phase behavior. Compare with crystallographic data if single crystals are obtainable via vapor diffusion methods .

Q. How can the compound’s bioactivity be evaluated against proteolytic degradation?

  • Methodological Answer : Incubate the peptide with serum or specific proteases (e.g., trypsin) and monitor degradation via LC-MS. Stabilize the peptide by introducing non-natural amino acids (e.g., D-amino acids) or cyclization strategies. Use fluorescence quenching assays to track binding interactions with targets .

Key Considerations for Experimental Design

  • Stereochemical Control : Use chiral HPLC to resolve D/L isomers, especially for valine and proline residues .
  • Stability Studies : Perform accelerated degradation studies (40°C, 75% RH) to assess shelf-life and storage conditions .
  • Biological Assays : Pair with negative controls (scrambled sequences) to validate specificity in receptor-binding studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.